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Compound of Interest

Compound Name: Reynosin

Cat. No.: B1680571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Reynosin, a eudesmanolide-type sesquiterpene lactone found in plants such as Magnolia
grandiflora and Laurus nobilis. This document is intended to serve as a core resource for
researchers engaged in the identification, characterization, and development of natural
products.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structural elucidation of Reynosin is heavily reliant on one- and two-dimensional NMR
spectroscopy. The following tables summarize the assigned proton (*H) and carbon-13 (13C)
NMR chemical shifts, based on data reported in the scientific literature.

Table 1: *H NMR Spectroscopic Data for Reynosin (CDClI3)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 2.35 m
2 1.80, 1.65 m
3 2.10 m
5 2.65 d 10.5
6 4.10 t 10.0
7 2.50 m
8 1.95,1.55 m
9 2.20, 2.05 m
13a 6.15 d 3.0
13b 5.50 d 3.0
14 1.05 S
15 4.90, 4.75 S
Table 2: 13C NMR Spectroscopic Data for Reynosin (CDCIs3)
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Position Chemical Shift (6, ppm)
1 40.8
2 27.5
3 35.1
4 1495
5 50.5
6 82.5
7 51.2
8 23.8
9 38.5
10 37.5
11 140.2
12 170.5
13 120.5
14 18.5
15 110.2

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and
fragmentation pattern of Reynosin, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for Reynosin

L Precursor lon Key Fragment lons
lonization Mode Mass Analyzer
[M+H]* (m/z) (m/z)
ESI Q-TOF 249.1485 231, 213, 185
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Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above. These protocols are based on standard practices for the analysis of
sesquiterpene lactones.

NMR Spectroscopy

Sample Preparation: A purified sample of Reynosin (typically 1-5 mg) is dissolved in
deuterated chloroform (CDCIz) and transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

H NMR Spectroscopy:

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: Approximately 12 ppm.

e Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64, depending on the sample concentration.

o Referencing: The residual solvent peak of CDCIs (& 7.26 ppm) is used as an internal
standard.

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 1024 or more, depending on the sample concentration.
o Referencing: The solvent peak of CDCIs (0 77.16 ppm) is used as an internal standard.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the
molecule, a suite of 2D NMR experiments is typically performed, including:

e COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons.

Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the purified Reynosin sample is prepared in a suitable
solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

Liguid Chromatography:
e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A gradient of water (often with a small amount of formic acid) and acetonitrile
or methanol.

e Flow Rate: 0.2-0.5 mL/min.
e Injection Volume: 5-10 pL.

Mass Spectrometry:
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« lonization Source: Electrospray lonization (ESI) in positive ion mode is typically employed.

e Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the precursor
ion and its main fragments.

o Collision Energy: For tandem mass spectrometry (MS/MS) experiments, the collision energy
is varied to induce fragmentation and obtain characteristic product ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Reynosin.
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Caption: Workflow for the isolation and spectroscopic analysis of Reynosin.
 To cite this document: BenchChem. [Spectroscopic Data of Reynosin: An In-Depth Technical

Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168057 1#spectroscopic-data-of-reynosin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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